![molecular formula C18H15FN4O B11668090 N'-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668090.png)
N'-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a fluorophenyl group and a methylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the reaction of 4-fluorobenzaldehyde with 3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its Schiff base structure allows it to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of both fluorophenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its hydrophobicity and interaction with biological targets.
Biological Activity
N'-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, supported by various research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H16FN5O
- Molecular Weight : 313.34 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Research indicates that the biological activity of pyrazole derivatives, including this compound, may involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has shown significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Activity : Studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially reducing inflammation-related damage.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. The following table summarizes findings from key studies:
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been investigated:
Study Reference | Inflammatory Model | Result |
---|---|---|
Carrageenan-induced paw edema in rats | Significant reduction in edema | |
LPS-stimulated macrophages | Decreased TNF-alpha production |
Case Study 1: Antitumor Efficacy in Mice
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.
Case Study 2: Inhibition of Inflammatory Response
In a clinical model involving human subjects with chronic inflammatory conditions, treatment with this pyrazole derivative led to marked improvements in inflammatory markers and symptoms, suggesting its potential utility in managing inflammatory diseases.
Properties
Molecular Formula |
C18H15FN4O |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H15FN4O/c1-12-2-6-14(7-3-12)16-10-17(22-21-16)18(24)23-20-11-13-4-8-15(19)9-5-13/h2-11H,1H3,(H,21,22)(H,23,24)/b20-11+ |
InChI Key |
PPLJODSRITZZAD-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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